N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide
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Overview
Description
N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a complex organic compound with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features a benzamide core substituted with dibenzyl and a sulfonyl group attached to a dimethylpiperidine ring, making it a molecule of interest for its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide typically involves multiple steps:
Formation of the Benzamide Core: The initial step involves the synthesis of the benzamide core. This can be achieved by reacting benzoyl chloride with an appropriate amine under basic conditions.
Introduction of the Dibenzyl Group: The dibenzyl group can be introduced via a nucleophilic substitution reaction, where benzyl chloride reacts with the amide nitrogen.
Attachment of the Sulfonyl Group: The sulfonyl group is introduced by reacting the intermediate with a sulfonyl chloride derivative in the presence of a base.
Incorporation of the Dimethylpiperidine Ring: Finally, the dimethylpiperidine ring is attached through a nucleophilic substitution reaction, completing the synthesis of the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride or sodium borohydride, which may reduce the sulfonyl group to a sulfide.
Substitution: The benzyl groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Benzyl chloride in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzamides depending on the reagents used.
Scientific Research Applications
N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific receptors or enzymes.
Pharmacology: The compound may serve as a tool for studying the pharmacokinetics and pharmacodynamics of related molecules.
Materials Science: Its unique structural properties make it a candidate for the development of new materials with specific electronic or mechanical properties.
Biological Studies: It can be used to investigate the biological pathways and mechanisms of action of related compounds.
Mechanism of Action
The mechanism of action of N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group may play a crucial role in binding to the active site of enzymes, while the benzamide core can interact with hydrophobic pockets, enhancing the compound’s affinity and specificity. The dimethylpiperidine ring may contribute to the overall stability and bioavailability of the compound.
Comparison with Similar Compounds
Similar Compounds
- N,N-dimethylbenzamide
- N,N-dibenzylbenzamide
- 4-(dimethylamino)sulfonylbenzamide
Uniqueness
N,N-dibenzyl-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide stands out due to its combination of a sulfonyl group with a dimethylpiperidine ring, which is not commonly found in similar compounds. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
By understanding the synthesis, reactions, applications, and mechanisms of this compound, researchers can explore its potential in various scientific fields and develop new applications based on its unique properties.
Properties
IUPAC Name |
N,N-dibenzyl-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H32N2O3S/c1-22-17-23(2)19-30(18-22)34(32,33)27-15-13-26(14-16-27)28(31)29(20-24-9-5-3-6-10-24)21-25-11-7-4-8-12-25/h3-16,22-23H,17-21H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQYNHOYCFIEAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)N(CC3=CC=CC=C3)CC4=CC=CC=C4)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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